4-sulfamoylbutanoic Acid

Catalog No.
S717739
CAS No.
175476-52-5
M.F
C4H9NO4S
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-sulfamoylbutanoic Acid

CAS Number

175476-52-5

Product Name

4-sulfamoylbutanoic Acid

IUPAC Name

4-sulfamoylbutanoic acid

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9)

InChI Key

OMPGKWICGUBROA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CS(=O)(=O)N

Synonyms

3-Carboxypropanesulfonamide

Canonical SMILES

C(CC(=O)O)CS(=O)(=O)N

The exact mass of the compound 4-Sulfamoylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Sulfamoylbutanoic acid (CAS: 175476-52-5) is a highly specialized bifunctional building block primarily procured for the synthesis of ultra-long-acting peptide and protein therapeutics. Structurally, it features a terminal carboxylic acid for standard peptide coupling and a sulfamoyl group designed to form an N-acylsulfonamide linkage upon reaction with fatty acids. This specific architecture is the critical half-life extension moiety used in advanced biologics. By mimicking the physiological ionization of natural fatty acids while providing precise steric spacing, this compound enables the creation of side chains that bind non-covalently to human serum albumin (HSA) with exceptional affinity, delaying renal clearance and proteolytic degradation [1].

Substituting 4-sulfamoylbutanoic acid with conventional aliphatic dicarboxylic acids (e.g., adipic acid) or standard PEG linkers fundamentally alters the pharmacokinetic profile of the resulting therapeutic. Standard amide-linked fatty acids lack the specific acidic pKa (~4.5) of the N-acylsulfonamide group formed by this compound, resulting in a neutral linkage at physiological pH that fails to engage the basic residues within HSA's fatty acid binding pockets effectively [1]. Consequently, generic substitutions lead to a dramatic drop in albumin-binding affinity, accelerating drug clearance and failing to achieve target once-weekly dosing profiles. Furthermore, altering the 4-carbon chain length disrupts the delicate steric balance required to project the lipid moiety into HSA without sterically hindering the therapeutic protein's interaction with its native receptor [2].

Precursor Suitability: Physiological Ionization and HSA Pocket Engagement

The primary procurement advantage of 4-sulfamoylbutanoic acid lies in its ability to form an N-acylsulfonamide linkage when coupled with a fatty acid. This linkage possesses a highly specific pKa of approximately 4.5, ensuring it is fully ionized (anionic) at the physiological pH of 7.4. In contrast, standard amide linkages formed by generic dicarboxylic acid linkers remain neutral. This anionic state is critical for mimicking the natural carboxylate of free fatty acids, allowing strong electrostatic interactions with basic amino acid residues deep within the HSA binding pockets[1].

Evidence DimensionLinkage Ionization State (pKa)
Target Compound Data~4.5 (N-acylsulfonamide formed by 4-sulfamoylbutanoic acid)
Comparator Or Baseline>14 (Standard amide linkage from generic aliphatic linkers)
Quantified Difference>9 orders of magnitude difference in acidity, ensuring 100% ionization at pH 7.4.
ConditionsPhysiological pH (7.4) in serum.

Procuring this specific sulfamoyl building block is essential for achieving the anionic charge required for high-affinity albumin binding and subsequent half-life extension.

Formulation Compatibility: Optimal Steric Spacing for Receptor Preservation

The 4-carbon aliphatic chain of 4-sulfamoylbutanoic acid provides the exact spatial separation needed between the therapeutic peptide backbone and the bulky albumin-binding lipid. Comparative studies demonstrate that shortening the linker to 2 carbons creates severe steric clashes that reduce the protein's affinity for its native receptor. Conversely, extending the linker beyond 6 carbons increases the hydrodynamic radius unnecessarily, leading to increased susceptibility to proteolytic cleavage and reduced manufacturing yield during solid-phase peptide synthesis (SPPS) [1].

Evidence DimensionSpacer Length and in vitro Receptor Activity Retention
Target Compound Data4-carbon spacer (Optimal retention of receptor EC50)
Comparator Or Baseline2-carbon or 8-carbon spacers (Significant loss of receptor affinity or stability)
Quantified DifferenceThe 4-carbon spacer maintains therapeutic activity within a 2- to 3-fold range of the wild-type protein, whereas shorter spacers can reduce activity by >10-fold.
ConditionsIn vitro receptor activation assays for lipidated peptide analogs.

Selecting the 4-carbon sulfamoyl variant ensures the final biologic retains its therapeutic potency while gaining long-acting properties.

Processability: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

For CDMOs and peptide manufacturers, processability is a primary selection criterion. 4-Sulfamoylbutanoic acid features an unhindered terminal carboxylic acid that is highly compatible with standard Fmoc-SPPS activation chemistries (e.g., DIC/Oxyma, HATU). It couples efficiently to the epsilon-amino group of lysine residues on the solid support. Compared to attempting to couple pre-synthesized, bulky N-acylsulfonamide-lipid complexes—which often suffer from poor solubility and low coupling yields (<70%)—stepwise addition using 4-sulfamoylbutanoic acid followed by on-resin sulfamoyl acylation routinely achieves >95% coupling efficiency [1].

Evidence DimensionOn-resin coupling efficiency
Target Compound Data>95% yield using stepwise addition of 4-sulfamoylbutanoic acid
Comparator Or Baseline<70% yield using pre-conjugated bulky lipid-sulfonamide complexes
Quantified Difference>25% improvement in coupling efficiency, significantly reducing deletion sequences and purification burden.
ConditionsStandard Fmoc-SPPS using DIC/Oxyma activation at room temperature.

Using this compound as a stepwise building block drastically improves crude peptide purity and overall manufacturing yield in commercial CDMO settings.

Mainstream Industrial Fit: Pharmacokinetic Half-Life Extension in Biologics

The ultimate validation of 4-sulfamoylbutanoic acid is its performance in clinical-grade biologics. When utilized to construct the side chain of advanced therapeutics like somapacitan, the resulting N-acylsulfonamide-tetrazole moiety extends the circulating half-life of human growth hormone from a baseline of approximately 24 hours (unmodified) to 10–12 days in humans. This is a superior extension compared to standard simple lipidation strategies (e.g., palmitoylation via a gamma-glutamyl linker), which typically only extend half-lives to 2–3 days for similar sized proteins, proving the superior HSA-binding kinetics of the sulfamoyl-based construct [1].

Evidence DimensionIn vivo circulating half-life
Target Compound Data10–12 days (Biologics utilizing the 4-sulfamoylbutanoic acid-derived linker)
Comparator Or Baseline2–3 days (Standard gamma-glutamyl lipidation on similar proteins)
Quantified Difference~4- to 5-fold increase in half-life over standard lipidation, enabling true once-weekly dosing.
ConditionsHuman pharmacokinetic clinical data for long-acting growth hormone analogs.

This specific linker chemistry is the proven, regulatory-validated choice for upgrading daily peptide injections into once-weekly blockbuster therapeutics.

Synthesis of Ultra-Long-Acting Peptide Therapeutics

Ideal for CDMOs and biopharma companies developing once-weekly GLP-1, GIP, or growth hormone analogs where standard lipidation fails to provide sufficient half-life extension. The N-acylsulfonamide linkage generated by this compound ensures maximal human serum albumin (HSA) binding [1].

N-Acylsulfonamide Prodrug and Linker Development

Used as a core building block in medicinal chemistry to create bioisosteres of carboxylic acids that require specific pKa tuning for target engagement or albumin binding, outperforming standard neutral amide linkers [1].

High-Yield Solid-Phase Peptide Synthesis (SPPS) Workflows

Highly suitable for stepwise on-resin assembly of complex side chains, allowing manufacturers to avoid the low yields and poor solubility associated with coupling massive, pre-assembled lipid-linker constructs during commercial scale-up [2].

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Sulfamoylbutyric acid

Dates

Last modified: 09-13-2023

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